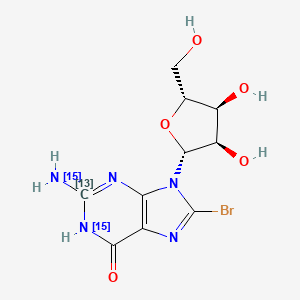8-Bromoguanosine-13C,15N2
CAS No.:
Cat. No.: VC18567688
Molecular Formula: C10H12BrN5O5
Molecular Weight: 365.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12BrN5O5 |
|---|---|
| Molecular Weight | 365.12 g/mol |
| IUPAC Name | 2-(15N)azanyl-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
| Standard InChI | InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1/i10+1,12+1,15+1 |
| Standard InChI Key | ASUCSHXLTWZYBA-FBPSPDDKSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)[15NH][13C](=N3)[15NH2])N=C2Br)O)O)O |
| Canonical SMILES | C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |
Introduction
Chemical Identity and Structural Features
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 365.12 g/mol |
| Solubility | Soluble in DMSO, water (pH-dependent) |
| Stability | Stable under inert conditions |
| Spectral Features | 254 nm (UV) |
The bromine atom increases hydrophobicity compared to natural guanosine, influencing its partitioning in chromatographic separations .
Synthesis and Purification
Bromination of Guanosine
The synthesis begins with bromination of guanosine using -bromosuccinimide (NBS) in dimethylformamide (DMF). This reaction selectively targets the 8-position of the purine ring, driven by the electrophilic character of bromine. The mechanism proceeds via intermediate radical species, as evidenced by pulse radiolysis studies .
Isotopic Incorporation
Isotopic labeling is achieved through enzymatic or chemical methods. For carbon-13, microbial fermentation with -enriched glucose ensures uniform incorporation into the ribose sugar. Nitrogen-15 is introduced via amination reactions using -labeled ammonia . Post-synthesis, high-performance liquid chromatography (HPLC) purifies the product to >98% isotopic enrichment, critical for avoiding signal interference in analytical applications.
Applications in Biochemical Research
Metabolic Pathway Tracing
The compound’s isotopic labels enable real-time tracking of guanosine metabolism in cellular systems. For example, in studies of purine salvage pathways, -labeled ribose can be traced through phosphorylation and incorporation into RNA, while labels monitor deamination reactions .
NMR Spectroscopy
The quadrupolar moment of and chemical shift anisotropy of enhance NMR sensitivity. Researchers have used 8-Bromoguanosine-13C,15N2 to resolve ambiguities in RNA secondary structures, particularly in regions where bromine-induced deshielding effects amplify spectral resolution .
Radiolytic Studies
Gamma radiolysis experiments reveal that hydrated electrons () reduce 8-Bromoguanosine-13C,15N2 to form guanosine-13C,15N2 as the sole product. Deuterium labeling in solutions confirms protonation at the 8-position during this process, elucidating reaction mechanisms in oxidative stress models .
Comparative Analysis with Structural Analogs
The table below contrasts 8-Bromoguanosine-13C,15N2 with related nucleosides:
| Compound | Structural Features | Applications |
|---|---|---|
| Guanosine | Natural ribonucleoside | RNA synthesis, signal transduction |
| 8-Oxoguanosine | 8-position oxidation | Biomarker for oxidative DNA damage |
| 8-Bromo-2'-deoxyguanosine | Deoxyribose, brominated | DNA-protein interaction studies |
| 2-Aminopurine | Fluorescent adenine analog | Nucleic acid dynamics probing |
The dual isotopic labeling and bromination of 8-Bromoguanosine-13C,15N2 distinguish it from analogs, enabling multiplexed experimental designs .
Research Findings and Mechanistic Insights
Reaction with Hydrated Electrons
Pulse radiolysis studies demonstrate that attack at the bromine atom, leading to bromide elimination and formation of a guanosine radical cation (). At pH 7, this radical undergoes rapid protonation () to yield a neutral radical, which disproportionates into stable products .
Enzyme Interaction Studies
Kinetic assays with purine nucleoside phosphorylase (PNP) show that 8-Bromoguanosine-13C,15N2 acts as a competitive inhibitor (). The bromine atom sterically hinders ribose binding, while isotopic labels facilitate quantification of enzyme-substrate complexes via MS .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume